molecular formula C8H7BrN2O B3027701 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1361481-63-1

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Cat. No. B3027701
CAS RN: 1361481-63-1
M. Wt: 227.06
InChI Key: SGOWUUBRFPHUIG-UHFFFAOYSA-N
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Description

The compound 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a brominated heterocyclic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods discussed can offer insights into its characteristics and synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical reactions, often starting with simpler precursors. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is achieved through the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation . Similarly, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones are obtained by bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones . These methods could potentially be adapted for the synthesis of this compound by altering the substitution pattern and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic brominated compounds is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . These structural motifs are common in brominated heterocycles and could be expected in the crystal structure of this compound.

Chemical Reactions Analysis

Brominated heterocycles often participate in nucleophilic substitution reactions due to the presence of a reactive bromine atom. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones react with various nucleophiles to form new amino derivatives . The bromine atom in this compound could similarly undergo nucleophilic substitution, allowing for the introduction of different functional groups at the bromine-bearing carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. For example, the crystal structure of a related compound, 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, shows that the thieno[2,3-b]pyridine moiety is planar, which could affect its electronic properties and reactivity . The presence of bromine in this compound is likely to increase its density and influence its boiling and melting points, as well as its solubility in various solvents.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been used as a key compound in the synthesis of various heterocyclic compounds. For instance, Nechayev et al. (2013) demonstrated its application in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues, highlighting its versatility in organic synthesis (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
  • Fidanze et al. (2018) explored its use in developing novel constrained BET bromodomain inhibitors, showing its potential in medicinal chemistry applications (Fidanze et al., 2018).

Applications in Heterocyclic Chemistry

  • Jones and Phipps (1974) researched the rearrangement of pyrrolopyridine derivatives, providing insights into the chemical behavior and potential applications of compounds like this compound in the field of heterocyclic chemistry (Jones & Phipps, 1974).

Potential in Developing Novel Compounds

  • Figueroa‐Pérez et al. (2006) reported the use of related pyrrolopyridine compounds in the synthesis of 7-azaindole derivatives, suggesting the potential of this compound in developing new chemical entities (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Advancements in Organic Synthesis

  • Hinshaw et al. (1969) utilized similar pyrrolopyridine structures in the synthesis of pyrrolopyrimidine nucleosides, indicating the compound's relevance in advanced organic synthesis techniques (Hinshaw, Gerster, Robins, & Townsend, 1969).

Future Directions

The future directions for “4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” and similar compounds involve further development and optimization . Given their potent activities against FGFR1, 2, and 3, these compounds represent an attractive strategy for cancer therapy .

properties

IUPAC Name

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-4-6(9)5-2-3-10-7(5)8(11)12/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOWUUBRFPHUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188627
Record name 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1361481-63-1
Record name 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361481-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Example 1e (7 g, 18.36 mmol) and lithium hydroxide monohydrate (3.08 g, 73.4 mmol) in tetrahydrofuran (50 mL) and water (20 mL) was heated at 80° C. overnight. After cooling to ambient temperature, the reaction mixture was poured into 300 mL of water. The resulting solid was collected by vacuum filtration to give the title compound (3.92 g, 17.26 mmol, 94% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-6-methyl-1-[(4-methylphenyl)sulfonyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (5.81 g, 15.2 mmol) in ethanol (100 mL) was treated with 3.0 M sodium hydroxide in water (50.8 mL, 152 mmol) and stirred at 20° C. for 16 h. The reaction mixture was concentrated in vacuo to remove most of the ethanol. The remaining aqueous layer was neutralized with concentrated HCl to pH ˜7 and extracted with ethyl acetate (2×). The combined organic layers were dried with magnesium sulfate, filtered, and concentrated to give the desired product (3.74 g, quantitative) which was used without further purification. LCMS calculated for C8H8BrN2O (M+H)+: m/z=227.0, 229.0. found: 227.0, 228.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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